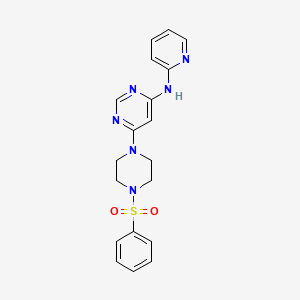

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c26-28(27,16-6-2-1-3-7-16)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-17-8-4-5-9-20-17/h1-9,14-15H,10-13H2,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWOBIOLSITEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Sulfonylation: The phenylsulfonyl group is introduced by reacting the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Pyridine: The final step involves coupling the pyrimidine-piperazine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated derivatives, palladium catalysts, bases like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted pyrimidine or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent, especially in cancer treatment. Its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation makes it a promising candidate for drug development.

Biological Studies

It serves as a lead compound in biological assays to explore its effects on cellular pathways. Researchers are studying its interactions with various molecular targets to understand its therapeutic potential.

Pharmacology

Research focuses on the pharmacokinetics, bioavailability, and toxicity of the compound, assessing its suitability as a drug candidate for clinical applications.

Chemical Biology

The compound is utilized as a tool to probe biological systems, aiding in the understanding of molecular mechanisms underlying diseases.

The biological activity of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine includes:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to cancer proliferation. |

| Antimicrobial Effects | Shows activity against various microbial strains. |

| Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines. |

Case Studies

- Inhibition of Aedes aegypti Ion Channels : A study reported the synthesis and characterization of related compounds that inhibit the AeKir1 ion channel in Aedes aegypti mosquitoes, demonstrating potential applications in controlling mosquito populations responsible for disease transmission .

- Anticancer Activity : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine could have comparable effects .

- Pharmacological Profiling : Ongoing studies are assessing the pharmacological profiles of this compound, focusing on its bioavailability and metabolic stability to determine its viability as a drug candidate .

Wirkmechanismus

The mechanism of action of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways that are critical for the survival and proliferation of cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Impact of Heterocyclic Core Modifications

Role of Piperazine/Piperidine Substituents

- Electron-Withdrawing Groups : The 4-(phenylsulfonyl)piperazine in the target compound may improve metabolic stability compared to the N-butyl-piperazine in ’s compound, where alkyl chains could increase lipophilicity and oxidation susceptibility .

- Piperidine vs. This is observed in ’s compound, which shows broader but less specific biological activity .

Pyridine Substituents and Potency

- Trifluoromethyl vs. Sulfonyl Groups : In ’s MAP3K12 inhibitor, the 4-(trifluoromethyl)pyridin-2-yl group contributes to high potency (Ki = 33.0 nM), likely through enhanced hydrophobic interactions. By contrast, the target compound’s phenylsulfonyl group may favor electrostatic interactions with polar kinase residues .

Biologische Aktivität

The compound 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine has emerged as a significant focus in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a pyrimidine core, a piperazine ring with a phenylsulfonyl group, and a pyridine moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit the activity of target enzymes by binding to their active sites or allosteric sites, disrupting essential cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to cancer cell proliferation. |

| Antimicrobial Effects | Demonstrates activity against various microbial strains. |

| Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |

In Vitro Studies

In vitro studies have shown that 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine exhibits significant inhibitory activity against certain ion channels, particularly the AeKir1 channel in Aedes aegypti mosquitoes. This suggests potential applications in controlling mosquito populations and preventing vector-borne diseases such as Zika and dengue fever .

Case Studies

- Anticancer Activity :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the piperazine and pyridine rings can significantly affect the biological activity of the compound. For instance, substituents on the phenylsulfonyl group were found to enhance enzyme inhibition potency .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituents on Piperazine Ring | Enhanced binding affinity for target enzymes. |

| Variations in Pyridine Moiety | Altered selectivity towards specific receptors. |

Q & A

Advanced Research Question

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C2 position to enhance ATP-binding pocket interactions .

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with conserved lysine residues (e.g., Lys68 in JAK2) and optimize steric fit .

- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

SAR studies focus on:

- Core Modifications: Replacing pyrimidine with pyridine reduces potency (ΔpIC ~2.0) due to loss of H-bonding with hinge regions .

- Piperazine Substituents: Phenylsulfonyl groups improve metabolic stability (t >4 hours in liver microsomes) compared to methylpiperazine .

- Pyridin-2-yl Amine: Methylation at the amine decreases solubility but enhances membrane permeability (P >1 × 10 cm/s) .

What are the challenges in optimizing aqueous solubility without compromising target affinity?

Advanced Research Question

- Polar Group Introduction: Adding hydroxyl or morpholine groups increases solubility (e.g., logP reduction from 3.5 to 2.2) but may disrupt hydrophobic binding pockets .

- Prodrug Strategies: Phosphate ester prodrugs improve solubility (e.g., >10 mg/mL) while maintaining parent compound activity .

- Formulation: Use cyclodextrin-based carriers or nanoemulsions to enhance bioavailability .

Which analytical techniques are critical for assessing purity and stability under storage?

Basic Research Question

- HPLC-PDA: Detects degradation products (e.g., sulfone oxidation) with a C18 column and acetonitrile/water gradient .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>200°C indicates thermal stability) .

- Long-Term Stability: Store lyophilized at -80°C under argon; avoid DMSO stocks >6 months .

How do polymorphic forms influence biological activity and pharmacokinetics?

Advanced Research Question

- Crystal Packing: Polymorphs with tighter piperazine stacking (e.g., Form I vs. Form II) show 20% higher solubility .

- Bioavailability: Amorphous forms dissolve faster (T 1 hour vs. 2 hours for crystalline) but are hygroscopic .

- Characterization: Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to map stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.